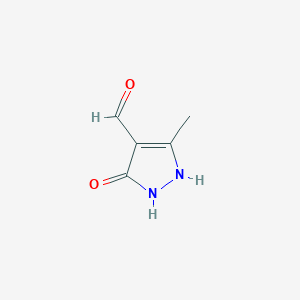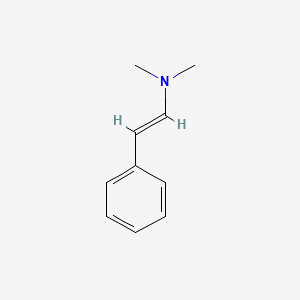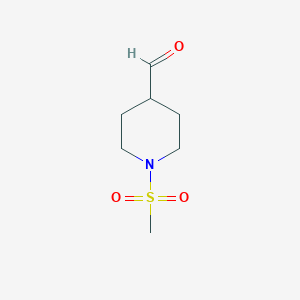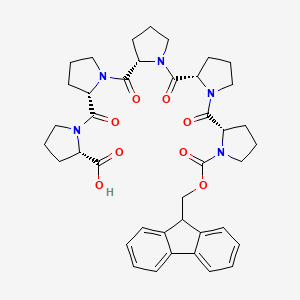
5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one
概要
説明
5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one is a chemical compound with the molecular formula C12H11NO3 This compound features a pyridine ring substituted with hydroxy, hydroxymethyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with phenyl-substituted reagents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a methoxy group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
5-Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for biofuels.
2-Hydroxy-5-methylpyridine: A pyridine derivative with similar functional groups, used in various chemical syntheses.
Uniqueness
5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one is unique due to the combination of its functional groups and the phenyl substitution on the pyridine ring
特性
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-10-6-11(15)12(16)7-13(10)9-4-2-1-3-5-9/h1-7,14,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSCKVXXRWUABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=O)C=C2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)










![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)

